molecular formula C18H15N3O5S B11668971 (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11668971
M. Wt: 385.4 g/mol
InChI Key: OSMWQQUGIICBAG-RIYZIHGNSA-N
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Description

(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and sulfanylideneimidazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Methoxy-Substituted Phenyl Intermediate: This involves the reaction of a methoxy-substituted phenol with a suitable reagent to introduce the nitrophenyl group.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with an imidazolidinone derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s Lactate Solution: A mixture used for replacing fluids and electrolytes.

Uniqueness

(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15N3O5S/c1-25-16-9-12(8-14-17(22)20-18(27)19-14)4-7-15(16)26-10-11-2-5-13(6-3-11)21(23)24/h2-9H,10H2,1H3,(H2,19,20,22,27)/b14-8+

InChI Key

OSMWQQUGIICBAG-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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